100,000-Fold Enhancement in In Vivo Analgesic Activity of Trifluoronorvaline-Containing Enkephalin Analogs Versus Methionine-Enkephalin
When (D)-5,5,5-trifluoronorvaline replaces Gly² in methionine-enkephalin, the resulting peptide exhibits approximately 100,000 times greater in vivo analgesic activity compared to the parent methionine-enkephalin. This enhancement is primarily due to the extremely efficient inhibition of degradation by aminopeptidase(s), rather than increased receptor binding affinity [1]. The trifluoronorvaline residue is directly derived from the target ethyl ester via standard deprotection and coupling protocols.
| Evidence Dimension | In vivo analgesic activity (mouse assay) |
|---|---|
| Target Compound Data | Ca. 100,000-fold enhancement over methionine-enkephalin |
| Comparator Or Baseline | Methionine-enkephalin (natural peptide, no fluorination) |
| Quantified Difference | ≈ 100,000× increase in potency |
| Conditions | In vivo analgesic assay (mouse); peptide synthesized using trifluoronorvaline residue derived from ethyl 2-amino-5,5,5-trifluoropentanoate |
Why This Matters
This demonstrates that the trifluoromethyl group, introduced via the target compound, confers a transformative gain in peptide stability and in vivo efficacy that cannot be achieved with non-fluorinated norvaline.
- [1] Ojima, I.; Kato, K.; Jameison, F. A.; Conway, J.; Nakahashi, K.; Hagiwara, M.; Miyamae, T.; Radunz, H. E. New potent enkephalin analogs containing trifluoromethylamino acid residues. Bioorg. Med. Chem. Lett. 1992, 2 (3), 219-222. View Source
